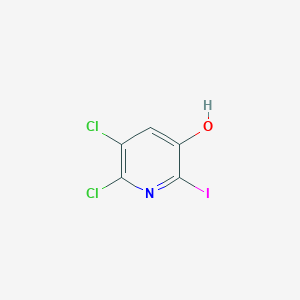

5,6-Dichloro-2-iodopyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2-iodopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2INO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQXRSJHWPDFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304075 | |

| Record name | 5,6-Dichloro-2-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188057-54-7 | |

| Record name | 5,6-Dichloro-2-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188057-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-2-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Halogenated Pyridine Scaffolds in Chemical Research

Halogenated pyridine (B92270) scaffolds are of paramount importance in modern chemical research, primarily due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The presence of halogen atoms on the pyridine ring exerts a profound influence on the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes them highly valuable building blocks in drug discovery and development. nsf.govnih.gov

The strategic placement of different halogens (fluorine, chlorine, bromine, and iodine) allows for fine-tuning of these properties. Furthermore, the carbon-halogen bonds serve as versatile synthetic handles for a wide array of chemical transformations. Notably, the differential reactivity of various halogens in cross-coupling reactions enables selective and sequential functionalization of the pyridine core, providing access to a diverse range of substituted derivatives that would be otherwise difficult to synthesize. nih.govnih.gov

Structural Characteristics and Positional Isomerism Within Dichloroidopyridinols

The compound 5,6-Dichloro-2-iodopyridin-3-ol is a polysubstituted pyridine (B92270) featuring two chlorine atoms, an iodine atom, and a hydroxyl group. The precise arrangement of these substituents on the pyridine ring is crucial in determining its chemical behavior and potential applications. The concept of positional isomerism is particularly relevant here, as different arrangements of the same functional groups can lead to vastly different chemical entities.

The substitution pattern of this compound, with halogens flanking the nitrogen atom and an iodine atom at the 2-position, suggests a unique electronic and steric environment. The iodine atom, being the most polarizable of the halogens, is expected to be the most reactive site for many transformations, such as palladium-catalyzed cross-coupling reactions. The two chlorine atoms at positions 5 and 6 enhance the electrophilicity of the pyridine ring and can also participate in nucleophilic aromatic substitution reactions under specific conditions. The hydroxyl group at the 3-position can act as a directing group in electrophilic aromatic substitution and can be a key site for further derivatization.

Due to the limited availability of specific experimental data for this compound, a comparative analysis with its positional isomers is instructive. The following tables present physicochemical and spectroscopic data for related dichlorinated and iodinated pyridinol isomers, highlighting the impact of substituent placement on their properties.

Table 1: Physicochemical Properties of Related Dichloroidopyridinol Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 2,6-Dichloropyridin-3-ol | 52764-11-1 | C₅H₃Cl₂NO | 163.99 | 1.8 |

| 6-Chloro-2-iodopyridin-3-ol | 188057-26-3 | C₅H₃ClINO | 255.44 | N/A |

| 2-Bromo-5-iodopyridin-3-ol | 1142191-52-3 | C₅H₃BrINO | 299.89 | N/A |

This table presents data for structurally related compounds to provide a comparative context. Data for this compound is not publicly available.

Table 2: Spectroscopic Data of a Related Dichlorinated Pyridinol

| Compound Name | Spectroscopic Data |

| 2,6-Dichloropyridin-3-ol | ¹H NMR: Chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the hydroxyl group. ¹³C NMR: The positions of the carbon signals are dictated by the substitution pattern. IR: Characteristic peaks for O-H and C-Cl stretching are expected. Mass Spec: The molecular ion peak and isotopic pattern for two chlorine atoms would be observed. |

This table provides a general overview of the expected spectroscopic features for a dichlorinated pyridinol. Specific data for this compound is not available.

Overview of Research Trajectories for 5,6 Dichloro 2 Iodopyridin 3 Ol

Strategic Approaches to Halogenation of Pyridine Rings

The introduction of halogen substituents onto a pyridine ring can be accomplished through several strategic approaches, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Direct Iodination and Chlorination Protocols

Direct halogenation of the pyridine core often requires harsh conditions due to its electron-deficient character. youtube.com Electrophilic aromatic substitution, a common method for halogenating aromatic compounds, is generally sluggish for pyridines and often leads to mixtures of products. youtube.comnih.gov

Chlorination: Radical chlorination at high temperatures is a viable method for producing chlorinated pyridines. However, this approach often results in a mixture of chlorinated products as the introduction of a chlorine atom does not significantly alter the reactivity of the pyridine ring towards further chlorination. youtube.com For pyridines with electron-donating groups, such as amino or hydroxyl groups, electrophilic chlorination can proceed under milder conditions. youtube.com For instance, 2-amino-3,4-formylpyridine can be chlorinated with chlorine gas at 45°C. youtube.com

Iodination: Direct iodination of pyridines is particularly challenging due to the low reactivity of iodine. mdpi.com To overcome this, activating agents are often employed. A common strategy involves the use of an oxidizing agent, such as nitric acid or hydrogen peroxide with sulfuric acid, to generate a more electrophilic iodine species (I+). youtube.com Another approach utilizes silver salts, like silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), in the presence of iodine. uky.edu These methods can promote iodination, although regioselectivity can be an issue, and they may require careful optimization to avoid side reactions like dehalogenation or polysubstitution. uky.edu A radical-based direct C-H iodination protocol has also been developed for various heteroaromatics, including pyridines, leading to C3 and C5 iodination. rsc.org

Regioselective Halogen Introduction Strategies

Achieving regioselectivity in pyridine halogenation is crucial for the synthesis of specific isomers. Several strategies have been developed to control the position of halogen incorporation.

One effective method involves the use of pyridine N-oxides . The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 4-positions. Halogenation of pyridine N-oxides, followed by deoxygenation, provides a route to 2-halo-substituted pyridines. researchgate.net For example, unsymmetrical pyridine N-oxides can be halogenated with high regioselectivity by first activating the N-oxide with an agent like oxalyl chloride. researchgate.net

Another powerful strategy is directed ortho-metalation (DoM) . researchgate.netznaturforsch.com In this approach, a directing group on the pyridine ring directs deprotonation to an adjacent ortho position by a strong base, typically an organolithium reagent or a lithium amide. znaturforsch.comharvard.edu The resulting organometallic intermediate can then be quenched with an electrophilic halogen source (e.g., iodine, N-chlorosuccinimide) to introduce a halogen atom at the desired position. znaturforsch.com The choice of the directing group and the metalating agent is critical for the success and regioselectivity of the reaction. researchgate.netznaturforsch.com For instance, various dichloropyridines can be regioselectively lithiated with lithium diisopropylamide (LDA) and subsequently iodinated. znaturforsch.com

The halogen dance reaction is another fascinating strategy that can be used in conjunction with DoM. This reaction involves the base-induced migration of a halogen atom to a more stable position on the aromatic ring. researchgate.net

Multi-Step Synthesis via Intermediate Precursors

For complex substitution patterns or when direct halogenation is not feasible, multi-step synthetic sequences are employed. These routes often involve the use of protecting groups and functional group interconversions to achieve the desired product.

Functional Group Interconversions and Protecting Group Chemistry

Functional group interconversions (FGI) are fundamental to multi-step synthesis, allowing for the transformation of one functional group into another. fiveable.memit.edu For example, a nitro group can be reduced to an amino group, which can then be converted to a halogen via a Sandmeyer reaction. Alcohols can be converted to good leaving groups like sulfonate esters, which can then be displaced by a halide. vanderbilt.eduub.edu

Protecting groups are temporarily installed to mask a reactive functional group and prevent it from interfering with subsequent reactions. sigmaaldrich.comacs.orgtandfonline.com For the pyridine nitrogen, protection as a borane (B79455) complex (pyridine-borane) can be employed. sigmaaldrich.comacs.org This strategy prevents side reactions at the nitrogen and can influence the regioselectivity of subsequent transformations. The protecting group is then removed in a later step to reveal the free pyridine. Another strategy involves the quaternization of the pyridine nitrogen with an alkyl group, which activates the ring to nucleophilic attack and can be removed later. tandfonline.com

Directed Metalation and Subsequent Halogenation Reactions

As mentioned in section 2.1.2, directed metalation is a key strategy for the regioselective functionalization of pyridines. researchgate.netznaturforsch.com A directing group, such as an amide, can facilitate the deprotonation of the ortho-position. harvard.edu The resulting metalated pyridine can then react with a halogenating agent to introduce a halogen at that specific site. znaturforsch.com

The choice of the metalating reagent is crucial. While strong bases like sec-butyllithium (B1581126) in the presence of TMEDA are effective, milder and more functional-group-tolerant bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) have been developed. znaturforsch.comharvard.edu These reagents can deprotonate a wide range of pyridines with high regioselectivity. znaturforsch.com For instance, 3,5-dibromopyridine (B18299) can be selectively magnesiated at the 2-position using TMPMgCl·LiCl. znaturforsch.com

Synthesis of Related Dichloroidopyridinols and Isomers

The synthesis of specific isomers of dichloroidopyridinols requires careful planning and execution of the synthetic route. The principles of regioselective halogenation and multi-step synthesis are paramount.

For example, the synthesis of 3,5-dichloro-2-iodophenol, a related compound, has been achieved in moderate yield through the direct iodination of 3,5-dichlorophenol. uky.edu This suggests that direct iodination of a corresponding dichloropyridinol precursor could be a potential route to this compound. However, controlling the regioselectivity of such a reaction would be a significant challenge.

A more controlled approach would likely involve a multi-step sequence. One could envision starting with a pre-functionalized pyridine ring and introducing the halogens and the hydroxyl group in a stepwise manner, utilizing the strategies outlined above. For instance, starting with a protected 3-hydroxypyridine, one could perform sequential directed metalation and halogenation steps to introduce the chlorine and iodine atoms at the desired positions. The order of introduction of the halogens and the choice of protecting groups would be critical to the success of the synthesis.

The following table provides a summary of some of the key reagents and methods discussed for the synthesis of halogenated pyridines.

| Synthetic Goal | Method | Reagents | Key Features | References |

| Chlorination | Radical Chlorination | Cl₂, heat/UV light | Often leads to mixtures of products. | youtube.com |

| Iodination | Electrophilic Iodination | I₂ with oxidizing agents (e.g., HNO₃, H₂O₂) or silver salts (e.g., Ag₂SO₄) | Generates a more reactive iodine species. | youtube.comuky.edu |

| Regioselective Halogenation | Pyridine N-oxide Chemistry | Pyridine N-oxide, halogenating agent, deoxygenating agent | Activates the 2- and 4-positions. | researchgate.net |

| Regioselective Halogenation | Directed ortho-Metalation (DoM) | Directing group, strong base (e.g., LDA, TMPMgCl·LiCl), electrophilic halogen source | High regioselectivity based on the directing group. | researchgate.netznaturforsch.comharvard.edu |

| Multi-step Synthesis | Functional Group Interconversion | Various reagents for transformations like reduction of nitro groups, conversion of alcohols to leaving groups, etc. | Allows for strategic introduction of functional groups. | fiveable.memit.eduvanderbilt.eduub.edu |

| Multi-step Synthesis | Protecting Group Chemistry | Protecting groups for amines (e.g., borane), alcohols, etc. | Masks reactive sites to allow for selective reactions elsewhere in the molecule. | sigmaaldrich.comacs.orgtandfonline.comtandfonline.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction pathway for substituted pyridines, particularly those bearing electron-withdrawing groups and good leaving groups. The pyridine nitrogen atom makes the ring electron-deficient, facilitating attack by nucleophiles.

Substrate Activation and Regiochemical Control in SNAr

The reactivity and regioselectivity of SNAr reactions on this compound are dictated by the interplay of its various substituents. The pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack by withdrawing electron density through inductive and resonance effects. In this specific molecule, the positions susceptible to attack are C2 and C6, both of which bear halogen leaving groups.

The hydroxyl group at C3 is an electron-donating group (EDG) by resonance and an electron-withdrawing group (EWG) by induction. Its net effect can influence the electron density of the ring and the acidity of the hydroxyl proton, which may affect the reaction under basic conditions. The halogens themselves are electron-withdrawing by induction, further activating the ring.

Regiochemical control—whether the nucleophile substitutes the iodine at C2 or the chlorine at C6—is a critical aspect. Several factors govern this selectivity:

Electronic Activation : The C2 and C6 positions are both activated by the ortho pyridine nitrogen. Computational studies on analogous dihalopyrimidines and dichloropyrazines show that the site of substitution can be highly sensitive to the electronic nature of other ring substituents. wuxiapptec.comresearchgate.net For instance, an EDG can direct nucleophilic attack to a different position than an EWG would. researchgate.net In this case, the combined electronic effects of the C3-OH and the other halogens determine which carbon (C2 or C6) has the lowest electron density, making it the preferred site of attack.

Leaving Group Ability : In SNAr reactions, the bond to the leaving group is typically broken in the second, fast step (rearomatization). Therefore, leaving group ability is less critical than in SN1 or SN2 reactions but can still play a role. The typical leaving group order for halogens in SNAr is F > Cl > Br > I. This would suggest that substitution of a chloro group is favored over an iodo group, all else being equal.

Steric Hindrance : The steric environment around the potential reaction sites can influence the approach of the nucleophile. The specific nucleophile's size can determine whether it preferentially attacks the less sterically hindered position.

In many halo-heterocycles, SNAr reactions are sensitive to reaction conditions, and selectivity can sometimes be tuned by altering the solvent, temperature, or the nature of the nucleophile itself. wuxiapptec.comnih.gov

Investigation of Meisenheimer Complex Intermediates in Dichloroidopyridinol Systems

The mechanism of SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com In the first, typically rate-determining step, the nucleophile attacks the electron-deficient aromatic ring, forming a non-aromatic, negatively charged σ-complex. nih.gov

For this compound, attack by a nucleophile (Nu⁻) at either the C2 or C6 position would lead to a corresponding Meisenheimer intermediate. The negative charge in this complex is delocalized across the molecule, particularly onto the electronegative pyridine nitrogen atom, which effectively stabilizes the intermediate. youtube.com The formation of this stable intermediate is crucial for the reaction to proceed. wikipedia.orgnih.gov

Impact of Halogen Identity and Position on SNAr Reactivity

The identity and position of the halogens on the pyridine ring are paramount in determining the molecule's reactivity in SNAr. The key positions for substitution are C2 and C6, bearing iodo and chloro groups, respectively.

The general hierarchy of leaving group ability (F > Cl > Br > I) in SNAr is the reverse of that seen in palladium-catalyzed cross-coupling reactions. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine, for example, makes the attached carbon more electrophilic and thus more susceptible to attack.

Based on this, one might predict that nucleophilic substitution would preferentially occur at one of the chloro-substituted positions. However, the C2-I bond is also highly activated by the adjacent nitrogen. The precise outcome often depends on a subtle balance of electronic activation, leaving group ability, and reaction conditions. In polyhalogenated heterocycles, predicting the site of substitution can be complex, as demonstrated in studies on dichloropyrimidines where regioselectivity is highly sensitive to substituents and conditions. wuxiapptec.comwuxiapptec.comnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide or triflate, is one of the most versatile C-C bond-forming methods. organic-chemistry.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org

A key feature of palladium-catalyzed cross-coupling is the predictable reactivity of carbon-halogen bonds, which follows the order: C-I > C-Br > C-OTf > C-Cl. baranlab.org This selectivity is based on the bond dissociation energies and the ease of the initial oxidative addition step to the Pd(0) catalyst.

For this compound, this reactivity trend means that the Suzuki-Miyaura coupling will occur with high regioselectivity at the C2 position, leaving the two chloro groups at C5 and C6 intact. This allows for the selective introduction of an aryl or vinyl group at the C2 position. Further coupling at the chloro positions would require more forcing reaction conditions.

Below is a table showing representative conditions for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst | Base | Solvent | Temp. (°C) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 5,6-Dichloro-2-phenylpyridin-3-ol |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 100 | 5,6-Dichloro-2-(4-methoxyphenyl)pyridin-3-ol |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DME | 85 | 5,6-Dichloro-2-(thiophen-2-yl)pyridin-3-ol |

This table is illustrative, based on general conditions for Suzuki-Miyaura reactions on iodo-heterocycles. researchgate.netnih.govnih.gov

Stille and Heck Coupling Reactions with Dichloroidopyridinols

Similar to the Suzuki coupling, the Stille and Heck reactions provide powerful tools for C-C bond formation, and their regioselectivity on this compound is also governed by the preferential reactivity of the C-I bond.

The Stille reaction couples the substrate with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgnrochemistry.com It is known for its tolerance of a wide variety of functional groups. nrochemistry.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. harvard.edu The initial oxidative addition of the Pd(0) catalyst will selectively occur at the C2-I bond.

The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction forms a new C-C bond at the less substituted carbon of the alkene double bond, typically with trans stereochemistry. organic-chemistry.org Again, the reaction will be initiated by the selective oxidative addition of palladium into the C-I bond of the dichloroidopyridinol substrate. youtube.com

The following table illustrates typical conditions for these reactions.

| Reaction | Coupling Partner | Catalyst | Base/Additive | Solvent | Temp. (°C) | Product |

| Stille | (Tributyl)vinylstannane | Pd(PPh₃)₄ | LiCl (additive) | DMF | 80 | 5,6-Dichloro-2-vinylpyridin-3-ol |

| Heck | Ethyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 100 | (E)-Ethyl 3-(5,6-dichloro-3-hydroxypyridin-2-yl)acrylate |

This table is illustrative, based on general conditions for Stille and Heck reactions on iodo-heterocycles. harvard.eduresearchgate.netresearchgate.net

Other Metal-Mediated Coupling Processes (e.g., Negishi, Sonogashira)

Beyond the more common Suzuki and Stille couplings, this compound is a viable substrate for other significant carbon-carbon bond-forming reactions, such as the Negishi and Sonogashira couplings. These reactions further expand the synthetic utility of this dichlorinated iodopyridinol.

The Negishi coupling , which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for creating C-C bonds. wikipedia.org This method is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org In the context of this compound, the highly reactive carbon-iodine bond would be the primary site for coupling. The reaction's utility in synthesizing complex molecules, including natural products and pharmaceuticals, underscores its potential applicability for derivatizing this pyridinol scaffold. wikipedia.org

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically performed under mild conditions, using a palladium catalyst, a copper(I) cocatalyst, and an amine base. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling has led to its widespread use in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org For this compound, the reaction would selectively occur at the C-2 position due to the greater reactivity of the C-I bond compared to the C-Cl bonds. A new method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been successfully developed, yielding a variety of mono-, di-, tri-, and tetraalkynylated pyridines. nih.gov

| Coupling Reaction | Key Reagents | Typical Catalyst | Bond Formed | Key Features |

|---|---|---|---|---|

| Negishi | Organozinc compound (R'-ZnX'), Organic halide (R-X) | Palladium or Nickel | C-C | High functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org |

| Sonogashira | Terminal alkyne (R'-C≡CH), Aryl/Vinyl halide (R-X) | Palladium and Copper(I) cocatalyst | C(sp²)-C(sp) | Mild reaction conditions; widely used in complex molecule synthesis. wikipedia.orgorganic-chemistry.org |

Organometallic Reactivity: Halogen-Metal Exchange and Derivatives

The halogens on the this compound ring provide handles for organometallic transformations, primarily through halogen-metal exchange. This process allows for the creation of nucleophilic carbon centers on the pyridine ring, which can then react with a variety of electrophiles.

Formation of Lithiated and Magnesiated Intermediates

Halogen-metal exchange is a common strategy for generating organolithium and Grignard reagents. In the case of this compound, the iodine at the C-2 position is the most likely site for this exchange due to the weaker C-I bond compared to the C-Cl bonds.

Lithiated intermediates can be formed by treating the parent compound with an organolithium reagent, such as n-butyllithium, typically at low temperatures to prevent side reactions. nih.gov The resulting 2-lithio-5,6-dichloropyridin-3-ol is a potent nucleophile. A method involving the use of i-PrMgCl followed by n-BuLi has been developed to perform halogen-metal exchange on substrates with acidic protons under non-cryogenic conditions. nih.gov

Magnesiated intermediates (Grignard reagents) can be prepared through halogen-magnesium exchange, often using reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov This method can be advantageous as Grignard reagents are generally less reactive and more selective than their organolithium counterparts. For substrates with acidic protons, a combination of i-PrMgCl and n-BuLi can be employed to facilitate selective bromo-metal exchange. nih.gov

Synthetic Applications of Dichloroidopyridinol Organometallics

The organometallic intermediates derived from this compound are valuable for introducing a wide array of functional groups onto the pyridine ring.

Once formed, the lithiated or magnesiated species at the C-2 position can react with various electrophiles. For example, reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Carboxylation with carbon dioxide would produce a carboxylic acid derivative, and reaction with alkyl halides could introduce alkyl substituents. These functionalized pyridines are key building blocks for pharmaceuticals and agrochemicals. nih.govresearchgate.net The development of selective halogenation methods for pyridines at the 4-position using phosphonium (B103445) salts further highlights the importance of functionalized pyridines in various chemical fields. nih.govresearchgate.net

Electrophilic Aromatic Substitution (SEAr) Considerations

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. stackexchange.comyoutube.com The presence of additional deactivating halogen substituents and an activating hydroxyl group on this compound further complicates the reactivity and selectivity of such reactions.

Deactivating Effects on Pyridine Nitrogen and Halogen Substituents

The nitrogen atom in the pyridine ring is inherently electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic attack. stackexchange.comyoutube.com This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions. stackexchange.com Halogen substituents are also deactivating groups due to their inductive electron-withdrawing effect. masterorganicchemistry.com Therefore, the two chlorine atoms at the C-5 and C-6 positions of this compound further reduce the electron density of the pyridine ring, making it even less susceptible to electrophilic substitution.

Theoretical and Experimental Insights into SEAr Selectivity

Predicting the regioselectivity of SEAr on a polysubstituted pyridine like this compound is complex. The directing effects of the existing substituents must be considered.

Pyridine Nitrogen: Directs incoming electrophiles to the meta-position (C3, C5). stackexchange.comquimicaorganica.org

Halogens (Cl, I): Are ortho-, para-directing, but deactivating.

Hydroxyl Group (OH): Is a strong ortho-, para-directing and activating group.

Given the substitution pattern of this compound, the only available position for substitution is C-4. The hydroxyl group at C-3 would direct an incoming electrophile to the ortho (C2, C4) and para (C6) positions. The chlorine at C-5 would direct to the ortho (C4, C6) positions. The chlorine at C-6 and iodine at C-2 would also influence the regioselectivity.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| Pyridine Nitrogen | Strongly Deactivating | meta (C3, C5) stackexchange.comquimicaorganica.org |

| Halogens (Cl, I) | Deactivating | ortho, para |

| Hydroxyl (-OH) | Strongly Activating | ortho, para |

Oxidation and Reduction Pathways of the Pyridinol Core

The interplay of the hydroxyl group and the halogen substituents on the pyridine ring of this compound suggests a rich potential for oxidative and reductive transformations. These reactions are fundamental in modifying the electronic properties and substitution pattern of the heterocyclic core, enabling the synthesis of diverse derivatives.

Selective Oxidation of the Hydroxyl Group

The oxidation of the hydroxyl group in a pyridinol system like this compound would be expected to yield the corresponding pyridinone. The specific outcome can be influenced by the choice of oxidizing agent and the reaction conditions. However, no specific studies detailing the oxidation of this compound have been found in a thorough review of scientific literature.

Based on general knowledge of organic synthesis, one could hypothesize the use of common oxidizing agents. The reactivity would be influenced by the electron-withdrawing nature of the chlorine and iodine atoms, which would make the pyridine ring electron-deficient. This could affect the reactivity of the hydroxyl group.

Hypothetical Oxidation Reactions of this compound:

| Oxidizing Agent | Expected Product | Potential Observations |

| Manganese Dioxide (MnO₂) | 5,6-Dichloro-2-iodopyridin-3(2H)-one | Selective for allylic/benzylic alcohols; may be effective here. |

| Chromate-based reagents (e.g., PCC, PDC) | 5,6-Dichloro-2-iodopyridin-3(2H)-one | Generally effective for primary and secondary alcohols. |

| Swern Oxidation | 5,6-Dichloro-2-iodopyridin-3(2H)-one | Mild conditions, but requires careful temperature control. |

| Dess-Martin Periodinane | 5,6-Dichloro-2-iodopyridin-3(2H)-one | Mild and selective, often used for sensitive substrates. |

Note: This table is based on theoretical possibilities and not on published experimental data for this compound.

Reductive Strategies for Halogen Removal

The presence of three halogen atoms (two chlorine, one iodine) on the pyridine ring offers opportunities for selective or complete dehalogenation. The carbon-iodine bond is generally the most labile and susceptible to reduction, followed by the carbon-chlorine bonds. This differential reactivity allows for controlled removal of the halogen substituents. Again, specific literature on the reductive dehalogenation of this compound is not available.

Reductive dehalogenation is a common strategy in organic synthesis to introduce hydrogen atoms at specific positions. Various methods, including catalytic hydrogenation and metal-based reductions, are employed for this purpose. The choice of reducing agent and catalyst is crucial for achieving the desired selectivity.

Hypothetical Reductive Dehalogenation of this compound:

| Reagent/Catalyst | Potential Product(s) | Selectivity Notes |

| H₂, Pd/C | 5,6-Dichloropyridin-3-ol | Selective removal of the iodo group is expected. |

| Zn, AcOH | 5,6-Dichloropyridin-3-ol | Classic conditions for deiodination. |

| NaBH₄, PdCl₂ | 5,6-Dichloropyridin-3-ol or further reduction | Can be tuned for selective dehalogenation. |

| Raney Nickel | Pyridin-3-ol | Likely to remove all halogen atoms under forcing conditions. |

Note: This table is based on theoretical possibilities and not on published experimental data for this compound.

Elimination Reactions for Pyridine Ring Modification

Elimination reactions involving the substituents on the pyridine ring could lead to the formation of pyridynes or other unsaturated intermediates, which are highly reactive and can be trapped with various nucleophiles or dienes. The generation of a pyridyne from this compound would likely involve the deprotonation of a ring C-H bond followed by the elimination of a halide. However, the specific positions of the halogens and the hydroxyl group make predicting the regioselectivity of such a reaction complex without experimental data. There is no information in the searched literature concerning elimination reactions of this specific compound.

In principle, treatment with a strong base could initiate an elimination pathway. The acidic nature of the hydroxyl proton would need to be considered, as it would likely be the first site of deprotonation. Subsequent elimination would depend on the relative ease of C-H deprotonation at the remaining ring position and the leaving group ability of the halogens.

Due to the lack of specific research on this compound, a detailed discussion of its elimination reactions remains speculative.

Advanced Spectroscopic and Crystallographic Characterization of 5,6 Dichloro 2 Iodopyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 5,6-Dichloro-2-iodopyridin-3-ol, the ¹H NMR spectrum is predicted to be relatively simple due to the high degree of substitution on the pyridine (B92270) ring. It would feature two primary signals: one for the lone aromatic proton and one for the hydroxyl proton. The ¹³C NMR spectrum would be more complex, with a unique signal expected for each of the five carbon atoms in the heterocyclic ring, as their chemical environments are all distinct.

The predicted chemical shifts are influenced by the electronic effects of the substituents: the electron-withdrawing halogen atoms (Cl, I) and the electron-donating hydroxyl group (-OH). The iodine at the C-2 position, chlorine atoms at C-5 and C-6, and the hydroxyl group at C-3 all exert distinct inductive and resonance effects that dictate the specific chemical shifts of the nearby nuclei.

Predicted ¹H NMR Spectral Data

The expected signals in the proton NMR spectrum are detailed below. The exact chemical shift of the hydroxyl proton can vary with solvent, concentration, and temperature.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 1 | 7.5 - 7.8 | Singlet (s) | Aromatic H-4 |

| 2 | 5.0 - 6.5 | Broad Singlet (br s) | OH |

Predicted ¹³C NMR Spectral Data

The five carbon atoms of the pyridine ring are chemically non-equivalent and are expected to produce five distinct signals in the ¹³C NMR spectrum. The predicted assignments are based on established substituent effects on aromatic rings.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 90 - 100 | C-2 (bearing Iodine) |

| 2 | 145 - 155 | C-3 (bearing Hydroxyl) |

| 3 | 120 - 125 | C-4 |

| 4 | 130 - 135 | C-5 (bearing Chlorine) |

| 5 | 148 - 158 | C-6 (bearing Chlorine) |

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a unique "molecular fingerprint" that is highly specific to the compound's structure and functional groups.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (FT-Raman) |

| O-H Stretch | 3200 - 3500 (broad) | Strong | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Weak | Medium |

| C=N, C=C Ring Stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Strong | Weak |

| C-Cl Stretch | 680 - 840 | Strong | Medium |

| C-I Stretch | 500 - 600 | Medium | Strong |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions that define the solid-state architecture.

A review of public crystallographic databases indicates that the crystal structure of this compound has not yet been reported. However, were a suitable crystal to be analyzed, the resulting data would provide invaluable confirmation of the molecular structure and reveal key solid-state packing features. The analysis would be expected to confirm the planarity of the pyridine ring and detail the steric and electronic interplay between the bulky iodo substituent and the adjacent hydroxyl and chloro groups. Furthermore, it would elucidate the nature of intermolecular forces, such as hydrogen bonding involving the pyridinol's hydroxyl group and potential halogen bonding interactions involving the chlorine and iodine atoms, which govern the crystal packing.

Anticipated Parameters from X-ray Diffraction Analysis

| Parameter | Description | Expected Findings |

| Crystal System & Space Group | The fundamental symmetry of the crystal lattice. | To be determined. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal. | To be determined. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-I, C-Cl, C-O). | Would confirm covalent linkages and reveal any bond strain. |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-N, I-C-N). | Would define the precise geometry of the pyridine ring and its substituents. |

| Torsion Angles (°) | Angles defining the orientation of substituents relative to the ring. | Would quantify the planarity of the molecule. |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and halogen bonds. | Would identify hydrogen bonding from the -OH group and potential Cl···N, I···N, or I···O halogen bonds. |

Mass Spectrometry for Isotopic Pattern and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide evidence for its elemental composition through the analysis of isotopic patterns.

Predicted Isotopic Distribution for the Molecular Ion [C₅H₂³⁵Cl₂¹²⁷INO]⁺

| Ion | m/z (Da) | Isotopic Composition | Predicted Relative Abundance |

| M | 288.86 | C₅H₂³⁵Cl₂¹²⁷INO | ~100% |

| M+2 | 290.86 | C₅H₂³⁵Cl³⁷Cl¹²⁷INO | ~65% |

| M+4 | 292.85 | C₅H₂³⁷Cl₂¹²⁷INO | ~10% |

Computational Chemistry and Theoretical Studies on 5,6 Dichloro 2 Iodopyridin 3 Ol

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

There are no available studies that have utilized Density Functional Theory (DFT) to investigate 5,6-Dichloro-2-iodopyridin-3-ol.

Optimization of Ground-State Geometries and Vibrational Frequencies

No published data exists on the optimization of the ground-state geometry or the calculated vibrational frequencies for this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, which is crucial for predicting its chemical reactivity, has not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

There are no findings from Natural Bond Orbital (NBO) analysis to describe charge transfer interactions or hyperconjugation within the this compound molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

A Molecular Electrostatic Potential (MEP) surface analysis, which would identify the electrophilic and nucleophilic sites and predict the reactive behavior of the molecule, has not been performed or published for this compound.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

There are no quantum chemical calculations available in the literature that elucidate potential reaction mechanisms involving this compound.

Synthetic Utility and Research Applications of 5,6 Dichloro 2 Iodopyridin 3 Ol As a Chemical Building Block

Versatile Intermediate in the Synthesis of Complex Heterocyclic Compounds

The highly functionalized nature of 5,6-dichloro-2-iodopyridin-3-ol makes it a prime candidate for the synthesis of complex heterocyclic compounds. The presence of three distinct reactive sites—two chlorine atoms, an iodine atom, and a hydroxyl group—allows for a variety of selective chemical transformations. The pyridine (B92270) ring itself serves as a foundational scaffold found in numerous biologically active molecules and functional materials. nih.govlifechemicals.com

The reactivity of the halogen substituents can be selectively manipulated. The iodo group is typically the most reactive towards cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide array of carbon-based substituents. The chloro groups, being less reactive, can either be retained in the final product or be subjected to substitution under more forcing conditions. The hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or participate in condensation reactions. This differential reactivity provides a strategic advantage in the stepwise construction of intricate molecular frameworks.

While direct examples of the use of this compound in the synthesis of complex heterocycles are not extensively documented, the utility of similarly substituted pyridines is well-established. For instance, various substituted pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The combination of functionalities present in this compound suggests its potential in constructing fused heterocyclic systems, such as pyridofurans, pyridothiophenes, or other more complex ring systems of medicinal interest.

Precursor for the Development of Advanced Organic Materials

The development of advanced organic materials often relies on the use of tailored molecular building blocks that can be polymerized or self-assembled to create materials with specific electronic, optical, or mechanical properties. The structure of this compound suggests its potential as a monomer or a key intermediate in the synthesis of such materials.

The presence of multiple reactive handles allows for the incorporation of this pyridine unit into larger polymeric structures. For example, the iodo and chloro groups can serve as points for cross-coupling reactions to form conjugated polymers, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The pyridine nitrogen and the hydroxyl group can also influence the electronic properties and the packing of the resulting materials. While specific studies on materials derived from this compound are not available, the broader class of functionalized pyridines is utilized in the creation of various organic materials. ethernet.edu.et

Role in the Generation of Structurally Diverse Pyridine Derivatives

Design and Synthesis of Multi-functionalized Pyridines

The inherent trifunctionalization of this compound provides a platform for the rational design and synthesis of a vast array of multi-functionalized pyridines. The ability to selectively address the iodo, chloro, and hydroxyl groups allows for a modular approach to synthesis, where different functionalities can be introduced in a controlled manner. This control is crucial for creating libraries of compounds with diverse substitution patterns.

The selective functionalization of pyridines is a significant area of research in organic chemistry, driven by the need for novel compounds in various applications. digitellinc.com Methodologies for the selective C-H functionalization of pyridines, as well as cross-coupling reactions on halopyridines, are well-developed and could be readily applied to this compound to generate a wide range of derivatives.

Contribution to Analogue Synthesis for Academic Structure-Activity Relationship (SAR) Exploration

Structure-activity relationship (SAR) studies are fundamental to the field of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net The ability to systematically modify a lead compound and observe the resulting changes in activity is key to the optimization of drug candidates. The multi-functional nature of this compound makes it an ideal scaffold for such studies.

By systematically replacing or modifying the chloro, iodo, and hydroxyl groups, a library of analogues can be generated. For example, the iodo group can be replaced with a variety of aryl or alkyl groups via cross-coupling reactions, while the chloro groups can be substituted with amines, alkoxides, or other nucleophiles. The hydroxyl group can be alkylated or acylated to explore the effect of different ether and ester functionalities. This systematic variation of substituents allows for a thorough exploration of the chemical space around the pyridine core, which can lead to the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govacs.org

Table 1: Potential Modifications of this compound for SAR Studies

| Reactive Site | Potential Modifications | Resulting Functionalities |

| 2-Iodo | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig couplings | Aryl, heteroaryl, alkyl, alkynyl, vinyl, amino groups |

| 5,6-Dichloro | Nucleophilic aromatic substitution | Amino, alkoxy, thioalkoxy groups |

| 3-Hydroxyl | Alkylation, acylation, etherification | Ethers, esters, other O-linked groups |

Investigation as a Ligand in Coordination Chemistry

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. libretexts.orgyoutube.comyoutube.com The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. The electronic and steric properties of the pyridine ligand can be tuned by the introduction of substituents, which in turn influences the properties of the resulting metal complex.

This compound, with its electron-withdrawing halogen substituents and a hydroxyl group, would be expected to be a relatively weak-field ligand. The hydroxyl group could also participate in coordination or act as a proton-donating group, potentially leading to the formation of polynuclear complexes or influencing the solubility and reactivity of the complex. While there is no specific literature on the coordination chemistry of this compound, the study of its complexes with various transition metals could reveal interesting catalytic, magnetic, or photophysical properties.

Utility in Radiolabeling and Crystallographic Studies as a Heavy-Atom Marker

The presence of a heavy iodine atom in the structure of this compound suggests its potential utility in two specialized areas of chemical research: radiolabeling and X-ray crystallography.

Radioiodination, the process of incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) into a molecule, is a widely used technique in the development of radiopharmaceuticals for diagnostic imaging and therapy. nih.govnih.govchelatec.comgoogle.commdpi.com The carbon-iodine bond in this compound could potentially be a site for the introduction of a radioactive iodine isotope, either through direct isotopic exchange or by synthesis from a suitable precursor. The resulting radiolabeled compound could then be used to trace the distribution and metabolism of molecules containing this pyridine scaffold.

In X-ray crystallography, the determination of the three-dimensional structure of a molecule often relies on solving the "phase problem." One method to address this is the use of heavy-atom derivatives. The presence of a heavy atom, such as iodine, in a crystal structure can significantly alter the diffraction pattern, and this effect can be used to determine the phases of the diffracted X-rays. nih.govarxiv.orgrsc.org Therefore, incorporating this compound into a larger molecule of interest could facilitate its structural determination by X-ray crystallography.

Table 2: Properties and Potential Applications of this compound

| Property | Description | Potential Application |

| Chemical Formula | C₅H₂Cl₂INO | Building block for organic synthesis |

| Molecular Weight | 289.89 g/mol | Intermediate for complex molecules |

| CAS Number | 188057-54-7 | Chemical research and development |

| Functional Groups | Pyridine, Dichloro, Iodo, Hydroxyl | Versatile synthetic intermediate |

| Heavy Atom | Iodine | Radiolabeling, X-ray crystallography |

Intermediate in the Synthesis of Pharmaceutical and Agrochemical Candidates

The utility of a chemical intermediate is defined by its ability to be readily converted into more complex, high-value molecules. Halogenated pyridines, in particular, are well-established precursors in the synthesis of a wide array of biologically active compounds. The presence of multiple reactive sites on the pyridine ring—specifically, two chlorine atoms, an iodine atom, and a hydroxyl group—positions this compound as a potentially versatile scaffold. Each of these functional groups offers a distinct handle for chemical modification, allowing for the stepwise and controlled introduction of new functionalities.

Despite its promising structure, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable scarcity of specific examples detailing the use of this compound as a direct intermediate in the synthesis of either pharmaceutical or agrochemical candidates. While the compound is commercially available, indicating its use in research and development, the specific downstream products derived from it are not extensively documented in the public domain.

The value of closely related analogs, however, provides a strong inferential case for the potential applications of this compound. For instance, the related compound, 2,3-Dichloro-5-iodopyridine, has been documented as a key intermediate in the preparation of herbicides. This suggests that the broader class of dichlorinated and iodinated pyridines has recognized value within the agrochemical industry. The structural similarities imply that this compound could likewise serve as a precursor to novel herbicidal or pesticidal agents.

In the pharmaceutical realm, the pyridine core is a common motif in a multitude of drug molecules. The specific substitution pattern of this compound could allow for its incorporation into drug discovery programs targeting a range of therapeutic areas. The hydroxyl group can be a key site for etherification or esterification, while the halogen atoms provide sites for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Emerging Research Directions and Future Perspectives for Dichloroidopyridinols

Innovations in Sustainable and Catalytic Synthetic Methodologies

The synthesis of highly functionalized pyridines, such as 5,6-Dichloro-2-iodopyridin-3-ol, has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of synthesizing these valuable compounds lies in the development of more sustainable and efficient catalytic methodologies.

Furthermore, base-promoted selective amination of polyhalogenated pyridines using water as a solvent presents a significant step towards environmentally benign syntheses. nih.govacs.org This method avoids the use of hazardous organic solvents and expensive metal catalysts, making the production of aminopyridine derivatives more sustainable. The table below summarizes some of the key findings in the sustainable synthesis of functionalized pyridines.

| Catalyst/Promoter | Reactants | Product Type | Key Advantage |

| Copper (I) | N-sulfonyl azadienes and alkynes | Functionalized pyridines and pyrroles | High yield, switchable synthesis nih.govdntb.gov.ua |

| Sodium tert-butoxide | Polyhalogenated pyridines and amines | 2-aminopyridine derivatives | Environmentally benign, water as solvent nih.govacs.org |

| Gallium halides | (E)-3-(dimethylamino)-1-aryl/heteroaryl-prop-2-en-1-ones, 1,3-dicarbonyl compounds, and an ammonium (B1175870) salt | Functionalized pyridines | High-yielding, multi-component domino synthesis researchgate.net |

These innovative approaches pave the way for the development of more economical and environmentally friendly routes to this compound and its derivatives, a crucial step for their broader application.

Unexplored Reactivity and Novel Transformations of the Pyridinol Core

The reactivity of the this compound core is largely dictated by the electronic properties and positions of its halogen substituents. While some transformations are well-established, there remains a vast, unexplored landscape of reactivity that could lead to novel molecular architectures.

One area of burgeoning interest is the "halogen-dance" reaction, a base-catalyzed migration of halogen atoms around the pyridine (B92270) ring. clockss.org This rearrangement can provide access to isomers that are difficult to synthesize through conventional methods, thereby expanding the accessible chemical space of dichloroidopyridinols.

The concept of pyridynes, highly reactive intermediates generated from halopyridines, also offers exciting possibilities. nih.gov The regioselectivity of nucleophilic attack on a pyridyne can be influenced by the substitution pattern on the ring, a principle that can be harnessed to control the outcome of reactions and introduce new functional groups with high precision. The table below highlights some of the unexplored reactivity patterns in halopyridines.

| Reaction Type | Key Feature | Potential Application for Dichloroidopyridinols |

| Halogen-dance reaction | Base-catalyzed halogen migration | Access to novel isomers of this compound clockss.org |

| Pyridyne chemistry | Generation of highly reactive intermediates | Regioselective functionalization of the pyridinol core nih.gov |

| Selective C-H functionalization | Direct activation of C-H bonds | Introduction of new substituents without pre-functionalization nih.gov |

Further exploration of these and other novel transformations will undoubtedly unlock new synthetic pathways and lead to the discovery of dichloroidopyridinol derivatives with unique properties and applications.

Advanced Computational Modeling for Predictive Synthesis and Properties

In recent years, computational chemistry has emerged as a powerful tool for predicting the outcomes of chemical reactions and the properties of molecules. For complex systems like this compound, advanced computational modeling can provide invaluable insights that guide experimental work, saving time and resources.

Density Functional Theory (DFT) calculations, for example, can be used to model the energy landscapes of potential reaction pathways, helping to predict the most likely products and optimize reaction conditions. mdpi.comnih.gov This predictive power is particularly useful for understanding the regioselectivity of reactions involving polyhalogenated pyridines. nih.gov

Machine learning algorithms are also being increasingly applied to predict reaction outcomes based on large datasets of known reactions. acs.orgnih.gov These models can identify subtle patterns in reactivity that may not be immediately obvious to a human chemist, thereby accelerating the discovery of new synthetic routes. The table below showcases the application of computational modeling in pyridine chemistry.

| Computational Method | Application | Key Insight |

| Density Functional Theory (DFT) | Modeling reaction energy landscapes | Prediction of reaction outcomes and regioselectivity mdpi.comnih.gov |

| Aryne Distortion Model | Predicting regioselectivity of pyridyne reactions | Guidance for the synthesis of specific isomers nih.gov |

| Machine Learning | Predicting major reaction products | Accelerating the discovery of new synthetic transformations acs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity | Design of new drug candidates with improved properties nih.gov |

The integration of these advanced computational methods into the research workflow for dichloroidopyridinols will undoubtedly lead to a more rational and efficient approach to their synthesis and the prediction of their physicochemical and biological properties.

Design of Next-Generation Polyhalogenated Pyridine Scaffolds

The unique substitution pattern of this compound makes it an attractive starting point for the design of next-generation polyhalogenated pyridine scaffolds with tailored properties. By strategically modifying the substituents on the pyridine ring, it is possible to fine-tune the electronic, steric, and lipophilic characteristics of the molecule.

One promising approach is the use of designed phosphine (B1218219) reagents to achieve selective halogenation of the pyridine core. nih.govresearchgate.net This method allows for the introduction of different halogen atoms at specific positions, providing a high degree of control over the final structure of the molecule.

Furthermore, the principles of bioisosterism can be applied to replace certain functional groups with others that have similar steric and electronic properties but may lead to improved biological activity or reduced toxicity. nih.gov For example, replacing a chlorine atom with a trifluoromethyl group can significantly alter the metabolic stability and cell permeability of a compound. The table below presents some strategies for designing novel polyhalogenated pyridine scaffolds.

| Design Strategy | Approach | Desired Outcome |

| Selective Halogenation | Use of designed phosphine reagents | Precise control over the substitution pattern nih.govresearchgate.net |

| Bioisosteric Replacement | Swapping functional groups with similar properties | Improved biological activity and pharmacokinetic profile nih.gov |

| Scaffold Hopping | Replacing the pyridine core with other heterocycles | Discovery of novel chemical entities with similar biological targets |

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the scaffold and testing of biological activity | Identification of key structural features for desired activity |

The rational design of next-generation polyhalogenated pyridine scaffolds based on the this compound template holds immense promise for the development of new materials, agrochemicals, and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization methods for 5,6-Dichloro-2-iodopyridin-3-ol?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation of pyridine precursors. For example, iodination of dichloropyridinols using iodine monochloride (ICl) in acetic acid under controlled temperature (40–60°C) is a common approach. Characterization should include:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., chemical shifts for aromatic protons and hydroxyl groups).

- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns (e.g., Cl and I isotopes).

- X-ray Crystallography : For unambiguous structural determination if crystalline forms are obtainable .

Q. How do the electronic effects of substituents (Cl, I, OH) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine and iodine substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) but may deactivate it toward electrophilic reactions. The hydroxyl group at position 3 can participate in hydrogen bonding, affecting solubility and reaction kinetics. To assess reactivity:

- Computational Modeling : Use DFT calculations to map electron density and predict reactive sites.

- Kinetic Studies : Compare reaction rates with analogous compounds lacking specific substituents (e.g., 6-Chloro-3-iodopyridin-2-amine as a control) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during functionalization of this compound?

- Methodological Answer : Discrepancies in regioselectivity often arise from solvent polarity, catalyst choice, or temperature variations. Systematic approaches include:

- Reaction Screening : Test solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(PPh) vs. CuI) to identify optimal conditions.

- Isotopic Labeling : Use -labeled hydroxyl groups to track participation in reaction pathways.

- In Situ Monitoring : Employ Raman spectroscopy or HPLC-MS to detect intermediates .

Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should simulate real-world conditions:

- Accelerated Degradation Tests : Expose the compound to extreme pH (1–13) and elevated temperatures (40–80°C), monitoring decomposition via UV-Vis spectroscopy.

- Mass Balance Analysis : Quantify degradation products (e.g., dehalogenation or oxidation byproducts) using LC-MS.

- Surface Reactivity : Investigate interactions with silica or metal oxides (common in labware) using XPS or TGA, as surface adsorption may alter stability .

Q. How can computational tools predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Train quantitative structure-activity relationship models using databases of chlorinated/iodinated pyridines to estimate biodegradation and ecotoxicity.

- Molecular Dynamics Simulations : Predict partitioning coefficients (log P) and soil adsorption behavior.

- ToxCast Data : Cross-reference with EPA’s ToxCast database to identify potential bioactive pathways (e.g., endocrine disruption) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.